3,4-Bis(2-methoxyethoxy)benzaldehyde
Overview
Description
3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.279 g/mol. This compound is characterized by the presence of two methoxyethoxy groups attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using methoxyethoxy groups through a Williamson ether synthesis reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents.
Major Products Formed:
Oxidation: 3,4-Bis(2-methoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(2-methoxyethoxy)benzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
3,4-Bis(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly kinase inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-bis(2-methoxyethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde
3,4-Dimethoxybenzaldehyde
3,4-Bis(2-methoxyethoxy)benzoic acid
3,4-Bis(2-methoxyethoxy)benzyl alcohol
Properties
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGMQBVLGNIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581644 | |
Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-64-3 | |
Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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